(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
This compound belongs to the benzofuran-derived family of molecules characterized by a fused bicyclic structure (benzofuran core) substituted with a benzylidene group and an ester moiety. The (2Z)-configuration of the benzylidene group at position 2 and the (2E)-configuration of the cinnamate ester at position 6 define its stereochemistry. The cinnamate ester (3-phenylprop-2-enoate) introduces aromaticity and lipophilicity, which may affect bioavailability and binding affinity in biological systems .
Properties
Molecular Formula |
C26H20O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H20O5/c1-2-29-20-11-8-19(9-12-20)16-24-26(28)22-14-13-21(17-23(22)31-24)30-25(27)15-10-18-6-4-3-5-7-18/h3-17H,2H2,1H3/b15-10+,24-16- |
InChI Key |
JBGBVIZBMWJIQY-QJYQMIDQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 3-phenylprop-2-enoic acid or its derivatives to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is explored as a lead compound for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations:
The compound is part of a broader class of benzofuran derivatives with modifications in the benzylidene substituents and ester groups. Below is a comparative analysis of analogous compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS No.) | Benzylidene Substituent | Ester Group | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound (CAS not provided) | 4-ethoxy | (2E)-3-phenylprop-2-enoate | ~428.43* | High lipophilicity; ethoxy group may enhance metabolic stability. |
| (2Z)-2-(2,4-dimethoxybenzylidene)-... (848218-34-8) | 2,4-dimethoxy | 4-fluorobenzoate | 420.40 | Electron-withdrawing fluorine may reduce solubility; dual methoxy boosts polarity. |
| (2Z)-2-(3,4-dimethoxyphenyl)methylidene-... (859138-76-4) | 3,4-dimethoxy | (2E)-3-phenylprop-2-enoate | 428.13 | Synergistic methoxy groups increase electron density; similar ester to target. |
| (2Z)-2-(3-fluorophenyl)methylidene-... (620547-25-3) | 3-fluoro | 2-methylprop-2-enoxy | 354.35 | Fluorine at meta position may sterically hinder interactions; smaller ester group. |
*Calculated based on molecular formula.
Electronic and Steric Effects
- Ethoxy vs. Methoxy Substitutents : The 4-ethoxy group in the target compound provides greater steric bulk and electron donation compared to methoxy groups in analogues (e.g., 2,4-dimethoxy in ). This could enhance hydrophobic interactions in biological systems while marginally reducing solubility in polar solvents.
- In contrast, the 3-fluorophenyl analogue may exhibit altered binding due to steric and electronic effects at the meta position.
Bioactivity Considerations
While direct bioactivity data for the target compound is unavailable in the provided evidence, structurally related benzofuran derivatives are frequently investigated for antimicrobial, anti-inflammatory, and insecticidal properties . For example:
- The 2,4-dimethoxy-4-fluorobenzoate analogue may exhibit enhanced membrane permeability due to fluorine’s lipophilicity, though this could be offset by reduced solubility.
Biological Activity
The compound (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a benzofuran core and various substituents, suggest a diverse range of applications in pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic implications.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Benzofuran Core : A fused ring system known for various biological activities.
- Ethoxybenzylidene Group : This substituent may enhance lipophilicity and biological interactions.
- Phenylprop-2-enoate Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula of the compound is .
Structural Representation
Antioxidant Properties
Research indicates that compounds with a benzofuran core often exhibit significant antioxidant activity. The presence of the ethoxy group may further enhance this property by stabilizing radical species.
Antimicrobial Activity
Several studies have demonstrated that derivatives of benzofuran compounds possess antimicrobial properties. The structural similarities between this compound and known antimicrobial agents suggest potential effectiveness against various pathogens.
Anti-inflammatory Effects
Compounds similar to (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate have been reported to exhibit anti-inflammatory effects. The modulation of inflammatory pathways could be a significant therapeutic target.
Case Studies and Experimental Findings
- In vitro Studies : In vitro assays have shown that certain structural analogs demonstrate inhibition of key enzymes involved in inflammatory processes, suggesting a mechanism for their anti-inflammatory activity.
- Cell Line Studies : Research involving cancer cell lines has indicated that some derivatives can induce apoptosis, highlighting their potential as anticancer agents.
- Molecular Docking Studies : Computational studies using molecular docking have predicted strong binding affinities to targets such as PARP-1, which is critical in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Benzofuran | Basic benzofuran skeleton | Antioxidant, anti-inflammatory |
| Ethoxybenzaldehyde | Contains ethoxy group | Precursor for various reactions |
| Dimethylpropanoate | Ester functionality | Used in drug formulations |
This table illustrates how variations in structure can influence biological activity, emphasizing the unique properties of the target compound.
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, revealing insights into their biological mechanisms:
- Synthesis Pathways : Multiple synthetic routes have been developed to create analogs with enhanced biological activity.
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that contribute to bioactivity, guiding future modifications for improved efficacy.
- Predictive Models : Tools like PASS (Prediction of Activity Spectra for Substances) have been employed to forecast potential biological activities based on structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
